N-n-Octyl-D-glucamine

Catalog No.
S13937070
CAS No.
M.F
C14H31NO5
M. Wt
293.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-n-Octyl-D-glucamine

Product Name

N-n-Octyl-D-glucamine

IUPAC Name

(2R,3R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C14H31NO5

Molecular Weight

293.40 g/mol

InChI

InChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3/t11-,12+,13?,14+/m0/s1

InChI Key

ZRRNJJURLBXWLL-QEFRMZAXSA-N

Canonical SMILES

CCCCCCCCNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCCCCCCCNC[C@@H](C([C@@H]([C@@H](CO)O)O)O)O

N-n-Octyl-D-glucamine is a chemical compound with the molecular formula C14H31NO5\text{C}_{14}\text{H}_{31}\text{NO}_5 and a molar mass of approximately 293.4 g/mol. It appears as a white to off-white solid and has a melting point between 121°C and 124°C. The compound is slightly soluble in water and more soluble in organic solvents like dimethyl sulfoxide and methanol when heated . N-n-Octyl-D-glucamine is recognized for its role as a chiral resolving agent, particularly in the separation of chiral drugs and pesticides, such as non-steroidal anti-inflammatory drugs like naproxen and ibuprofen .

, primarily involving its amino and hydroxyl functional groups. One significant reaction is its catalytic hydrogenation, which typically involves the reduction of glucose in the presence of n-octylamine and a catalyst such as palladium on magnesium oxide. This process results in the formation of the glucamine derivative . Additionally, it can participate in reactions typical of amines, including acylation and alkylation, which can modify its structure for specific applications.

The synthesis of N-n-Octyl-D-glucamine typically involves the reaction of D-glucose with n-octylamine under catalytic conditions. Common methods include:

  • Catalytic Hydrogenation: D-glucose is reacted with n-octylamine in ethanol using a palladium catalyst under hydrogen pressure. This method has been shown to yield high purity products .
  • Acid-Catalyzed Reaction: Another method involves treating n-octanol with glucose in the presence of an acid catalyst, followed by purification steps to isolate N-n-Octyl-D-glucamine .
  • Enzymatic Methods: Some studies suggest using enzymatic processes to facilitate the formation of glucamine derivatives, although these methods may be less common in industrial applications due to complexity and cost .

N-n-Octyl-D-glucamine finds diverse applications across various fields:

  • Pharmaceuticals: Used as a chiral resolving agent to separate enantiomers of drugs.
  • Catalysis: Acts as an additive in zeolite synthesis to enhance catalytic properties .
  • Biotechnology: Utilized in formulations for drug delivery systems due to its surfactant properties.
  • Research: Employed in studies involving chiral separation techniques and enzyme catalysis.

N-n-Octyl-D-glucamine shares structural similarities with several other compounds that also serve as surfactants or chiral resolving agents. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
N-dodecyl-D-glucamineC15H33NO5Longer alkyl chain; potentially higher lipophilicity
N-octyl-D-glucosamineC14H31NO4Lacks the additional hydroxymethyl group
Dodecyl glucosideC12H26O5Non-ionic surfactant; used extensively in cosmetic products
Octanoyl glucosideC11H22O5Shorter alkyl chain; used for food applications

Uniqueness of N-n-Octyl-D-glucamine

N-n-Octyl-D-glucamine is unique due to its specific combination of hydrophilic (glucosamine) and hydrophobic (octyl) components, allowing it to function effectively as both a surfactant and a chiral resolving agent. Its ability to interact favorably with both polar and non-polar substances makes it particularly valuable in pharmaceutical applications where solubility enhancement is critical.

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

293.22022309 g/mol

Monoisotopic Mass

293.22022309 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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